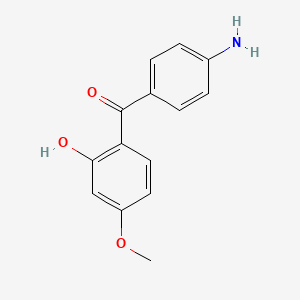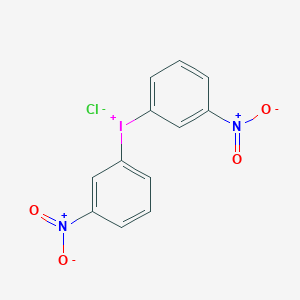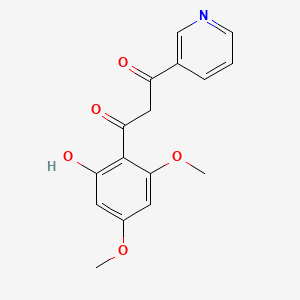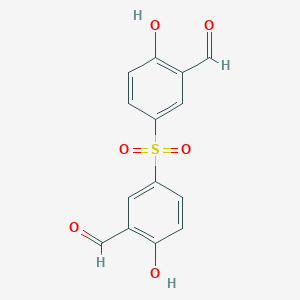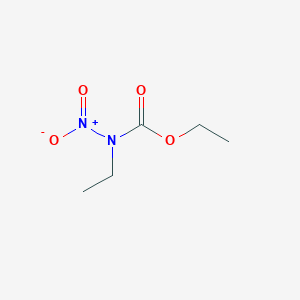![molecular formula C18H34N4O4 B14731031 4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) CAS No. 6268-54-8](/img/structure/B14731031.png)
4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is a complex organic compound characterized by the presence of nitrosoimino groups and ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) typically involves the reaction of hexane-1,6-diamine with nitrosating agents under controlled conditions. The process may include steps such as:
Nitrosation: Hexane-1,6-diamine is treated with nitrosating agents like sodium nitrite in the presence of an acid to form the nitrosoimino groups.
Ketone Formation: The intermediate product is then reacted with 4-methylpentan-2-one under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes precise control of reaction temperatures, pH levels, and the use of catalysts to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) undergoes various chemical reactions, including:
Oxidation: The nitrosoimino groups can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) involves its interaction with molecular targets through its functional groups. The nitrosoimino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ketone functionalities may also participate in reactions with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is unique due to its combination of nitrosoimino and ketone groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it can undergo a wider range of chemical reactions and has diverse applications in various fields.
Propiedades
Número CAS |
6268-54-8 |
|---|---|
Fórmula molecular |
C18H34N4O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-(2-methyl-4-oxopentan-2-yl)-N-[6-[(2-methyl-4-oxopentan-2-yl)-nitrosoamino]hexyl]nitrous amide |
InChI |
InChI=1S/C18H34N4O4/c1-15(23)13-17(3,4)21(19-25)11-9-7-8-10-12-22(20-26)18(5,6)14-16(2)24/h7-14H2,1-6H3 |
Clave InChI |
SUXRTBGZFDSLEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)N(CCCCCCN(C(C)(C)CC(=O)C)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


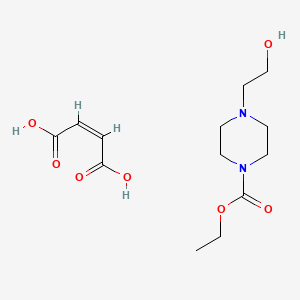
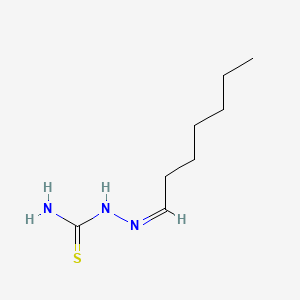
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
